molecular formula C27H23ClN2O6 B11682413 (5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11682413
M. Wt: 506.9 g/mol
InChI Key: SCKWKCJPQGWZDI-STZFKDTASA-N
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Description

The compound “(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione” is a complex organic molecule that features a variety of functional groups, including a chloro group, a methoxy group, and a phenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the diazinane-2,4,6-trione core and the subsequent introduction of the various substituents. A possible synthetic route could involve:

    Formation of the diazinane-2,4,6-trione core: This could be achieved through the cyclization of a suitable precursor, such as a urea derivative, under acidic or basic conditions.

    Introduction of the phenyl groups: The phenyl groups could be introduced through Friedel-Crafts alkylation or acylation reactions.

    Introduction of the chloro, methoxy, and phenoxyethoxy groups: These substituents could be introduced through nucleophilic substitution reactions, using appropriate reagents such as chloroform, methanol, and phenoxyethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group could be oxidized to a carbonyl group using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group could be reduced to a hydrogen atom using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxyethoxy group could be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides, under conditions such as heating or the use of a catalyst.

Major Products

The major products of these reactions would depend on the specific conditions used, but could include:

    Oxidation: Carbonyl derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate for organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activity. The presence of the chloro and methoxy groups suggests that it could interact with biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest that it could be a candidate for drug development, particularly for diseases that involve dysregulated enzyme activity or receptor signaling.

Industry

In industry, this compound could be used as a precursor for the synthesis of materials with specific properties, such as polymers or coatings. Its various functional groups could be used to tailor the properties of the final material.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups suggests that it could form hydrogen bonds or hydrophobic interactions with these targets, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[3-Chloro-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione: Similar structure but lacks the methoxy group.

    (5Z)-5-{[3-Methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione: Similar structure but lacks the chloro group.

    (5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione: Similar structure but lacks the 4-methylphenyl group.

Uniqueness

The uniqueness of the compound lies in its combination of functional groups, which could confer unique properties and reactivity. The presence of the chloro, methoxy, and phenoxyethoxy groups, along with the diazinane-2,4,6-trione core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H23ClN2O6

Molecular Weight

506.9 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H23ClN2O6/c1-17-8-10-19(11-9-17)30-26(32)21(25(31)29-27(30)33)14-18-15-22(28)24(23(16-18)34-2)36-13-12-35-20-6-4-3-5-7-20/h3-11,14-16H,12-13H2,1-2H3,(H,29,31,33)/b21-14-

InChI Key

SCKWKCJPQGWZDI-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OC)C(=O)NC2=O

Origin of Product

United States

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